2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid

描述

Chemical Identity and Nomenclature

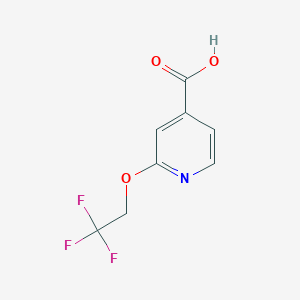

This compound possesses the molecular formula C₈H₆F₃NO₃ with a molecular weight of 221.13 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(2,2,2-trifluoroethoxy)isonicotinic acid, reflecting its structural relationship to isonicotinic acid through the specific positioning of the carboxylic acid functional group at the 4-position of the pyridine ring. The compound's Chemical Abstracts Service registry number 262296-01-5 provides its unique chemical identifier within global chemical databases.

The International Chemical Identifier representation demonstrates the compound's structural complexity: InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-5(7(13)14)1-2-12-6/h1-3H,4H2,(H,13,14). This notation captures the complete connectivity pattern, including the trifluoroethoxy substituent attached to the pyridine nitrogen-containing ring at the 2-position and the carboxylic acid functionality at the 4-position. The corresponding International Chemical Identifier key HHIMRBSDYARGRE-UHFFFAOYSA-N serves as a condensed hash representation for rapid database searches and chemical informatics applications.

Physical characterization reveals that the compound exists as a crystalline powder with a melting point range of 110-114 degrees Celsius. The MDL number MFCD03411683 provides an additional identifier within the Molecular Design Limited chemical database system. The Simplified Molecular Input Line Entry System representation O=C(C1=CC(OCC(F)(F)F)=NC=C1)O illustrates the structural connectivity in a linear notation format suitable for computational applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆F₃NO₃ | |

| Molecular Weight | 221.13 g/mol | |

| CAS Number | 262296-01-5 | |

| Melting Point | 110-114°C | |

| Physical Form | Powder | |

| MDL Number | MFCD03411683 |

Historical Development in Heterocyclic Chemistry

The evolution of heterocyclic chemistry traces its origins to the early nineteenth century, establishing the foundation for understanding compounds like this compound within the broader context of nitrogen-containing ring systems. The systematic study of heterocyclic compounds began in 1818 with Brugnatelli's synthesis of alloxan from uric acid, followed by Dobereiner's production of furfural in 1832 through the treatment of starch with sulfuric acid. These pioneering investigations established fundamental principles that would later guide the development of pyridine derivatives and their functionalized analogs.

Heterocyclic organic chemistry encompasses the synthesis, properties, and applications of organic compounds containing rings with atoms of at least two different elements. The significance of this field becomes apparent when considering that more than half of known compounds are heterocycles, with 59 percent of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This prevalence underscores the importance of developing sophisticated synthetic methodologies for accessing complex heterocyclic structures, particularly those incorporating fluorinated substituents like the trifluoroethoxy group present in the target compound.

The development of modern heterocyclic chemistry has been particularly influenced by advances in carbon-hydrogen activation, photoredox chemistry, and multicomponent reactions. These methodologies have enabled medicinal chemists to expand available drug-like chemical space and drive more efficient delivery of drug discovery programs. The incorporation of trifluoroethoxy substituents represents a contemporary approach to modifying heterocyclic properties, leveraging the unique electronic and steric characteristics imparted by fluorinated groups. Such modifications often enhance metabolic stability, alter lipophilicity, and provide distinct binding interactions with biological targets.

The classification of heterocyclic compounds based on their electronic structure reveals that unsaturated organic heterocycles, particularly five- and six-membered rings, represent the most extensively studied and applied systems. Pyridine derivatives, including carboxylic acid-substituted analogs, belong to the six-membered aromatic heterocycle family that has shown remarkable versatility in pharmaceutical applications. The systematic exploration of positional isomerism within pyridine carboxylic acids has provided insights into structure-activity relationships that guide contemporary synthetic efforts.

Positional Isomerism in Pyridine Carboxylic Acid Derivatives

Pyridine carboxylic acid derivatives exhibit distinct structural variations based on the position of the carboxylic acid substituent relative to the nitrogen atom within the six-membered aromatic ring. Isonicotinic acid, also known as pyridine-4-carboxylic acid, represents one of three primary isomeric forms of pyridine carboxylic acid, distinguished by the carboxyl group positioning at the 4-position relative to the ring nitrogen. This positional arrangement contrasts with picolinic acid and nicotinic acid, which bear carboxyl groups at the 2-position and 3-position respectively.

The commercial production of isonicotinic acid and its derivatives typically employs ammoxidation of 4-picoline (4-methylpyridine) followed by hydrolysis of the resulting nitrile intermediate. This synthetic approach demonstrates the practical accessibility of the 4-carboxylic acid substitution pattern, providing a foundation for developing more complex derivatives such as this compound. Alternative synthetic routes include direct oxidation of 4-picoline with nitric acid, offering complementary methodologies for accessing the isonicotinic acid framework.

The structural diversity within pyridine carboxylic acid derivatives extends beyond simple positional isomerism to encompass various substitution patterns that modify electronic and steric properties. Analysis of related compounds reveals systematic variations in trifluoroethoxy positioning and additional substituent incorporation. For example, 3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid represents an alternative substitution pattern where the carboxylic acid occupies the 2-position while maintaining the trifluoroethoxy group at the 4-position. This isomeric relationship illustrates the synthetic flexibility available for modifying pyridine carboxylic acid derivatives.

Comparative analysis of trifluoroethoxy-substituted pyridine carboxylic acids demonstrates the influence of positional isomerism on molecular properties. The compound 5-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid exhibits the carboxylic acid functionality at the 3-position with trifluoroethoxy substitution at the 5-position. Such positional variations provide opportunities for fine-tuning molecular properties and biological activities through systematic structural modifications.

| Compound | Carboxylic Acid Position | Trifluoroethoxy Position | Molecular Formula | CAS Number |

|---|---|---|---|---|

| This compound | 4 | 2 | C₈H₆F₃NO₃ | 262296-01-5 |

| 3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid | 2 | 4 | C₉H₈F₃NO₃ | 463299-54-9 |

| 5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid | 3 | 5 | C₈H₆F₃NO₃ | 1304787-81-2 |

The systematic exploration of positional isomerism in pyridine carboxylic acid derivatives continues to reveal important structure-property relationships that guide synthetic design strategies. The electronic effects imparted by different substitution patterns influence reactivity, stability, and potential biological activities, making positional isomerism a crucial consideration in heterocyclic drug discovery efforts. The trifluoroethoxy group serves as a particularly valuable substituent for modifying these properties while maintaining synthetic accessibility through established heterocyclic methodologies.

属性

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-5(7(13)14)1-2-12-6/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIMRBSDYARGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595942 | |

| Record name | 2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262296-01-5 | |

| Record name | 2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction with Pyridine-4-Carboxylic Acid

Reagents :

- 2,2,2-Trifluoroethanol

- Pyridine-4-carboxylic acid

- Base (e.g., potassium carbonate)

Solvent : Dimethylformamide (DMF) is commonly used as the solvent for this reaction.

-

- The pyridine-4-carboxylic acid is dissolved in DMF.

- Potassium carbonate is added to the solution to act as a base.

- The mixture is heated to facilitate the reaction with 2,2,2-trifluoroethanol.

- The reaction conditions are optimized for temperature and time to maximize yield.

Alternative Synthesis Routes

Other methods for synthesizing this compound may include:

-

- The reaction of pyridine-4-carboxylic acid with trifluoroethyl triflate has been explored, although this method can be costly due to the availability of triflate reagents.

-

- Some studies suggest oxidation of related compounds such as trifluoroethoxyacetophenones could yield derivatives that can be converted into the target compound.

Industrial Production Techniques

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield. These systems allow for better control over reaction conditions and can lead to higher purity products.

The yields from these reactions can vary significantly based on the specific conditions employed. For instance:

| Preparation Method | Yield (%) | Notes |

|---|---|---|

| Reaction with pyridine-4-carboxylic acid | ~75% | Optimal conditions yield higher purity products |

| Esterification with trifluoroethyl triflate | Variable | Costly and less accessible reagents may limit use |

| Oxidation of trifluoroethoxy derivatives | Variable | Risk of side reactions may affect yield |

化学反应分析

Types of Reactions

2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or aldehydes .

科学研究应用

2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

Chlorinated Analogues

Compound : 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid (CAS 883950-09-2)

- Key Differences :

- Electronic effects from chlorine may alter reactivity in nucleophilic substitution or coupling reactions .

Trifluoroethoxy Position Variants

Compound : 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile (BP 5200)

- Key Differences: Carboxylic acid at position 4 is replaced by a nitrile group at position 3. Molecular formula: C₉H₅F₃N₂O (vs. C₈H₆F₃NO₃ for the target).

- Implications :

Ether vs. Thioether Derivatives

Compound : 2-(Phenylthio)pyrimidine-4-carboxylic Acid

- Key Differences :

- Thioether (S–C₆H₅) replaces the trifluoroethoxy group.

- Pyrimidine ring (vs. pyridine in the target compound).

- Implications: Thioethers are prone to oxidation, reducing metabolic stability compared to the trifluoroethoxy group’s robust C–F bonds.

Fluorinated Aromatic Derivatives

Compound : 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid

- Key Differences :

- Difluorophenyl group at position 4 replaces the trifluoroethoxy group.

- Carboxylic acid at position 2 (vs. position 4 in the target).

- Implications :

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | logP | Key Functional Groups |

|---|---|---|---|---|

| 2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid | C₈H₆F₃NO₃ | 221.11 | ~2.5* | Trifluoroethoxy (C–O), COOH |

| 2-Chloro-6-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid | C₈H₅ClF₃NO₃ | 255.58 | 3.102 | Cl, Trifluoroethoxy, COOH |

| 2-(Phenylthio)pyrimidine-4-carboxylic Acid | C₁₁H₉N₂O₂S | 241.26 | ~2.8 | Phenylthio (C–S), COOH |

| 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid | C₁₂H₇F₂NO₂ | 235.19 | ~3.0 | Difluorophenyl, COOH |

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution, analogous to methods used for 2-(phenylthio)pyrimidine-4-carboxylic acid, where a leaving group (e.g., chloride) is replaced by trifluoroethoxy under basic conditions .

- Pharmacological Potential: The trifluoroethoxy group’s metabolic stability (vs. thioethers) and electron-withdrawing effects make it a candidate for enzyme inhibition, similar to lansoprazole’s mechanism in proton pump inhibition .

- Solubility vs. Permeability Trade-off : The chlorinated analogue’s higher logP (3.102) suggests better membrane penetration but lower solubility, highlighting design considerations for drug candidates .

- Environmental and Safety Profile : Fluorinated compounds require careful handling due to environmental persistence, but the carboxylic acid group may enhance excretion, mitigating toxicity risks .

生物活性

2-(2,2,2-Trifluoroethoxy)pyridine-4-carboxylic acid (CAS Number: 262296-01-5) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H6F3NO3

- Molecular Weight : 221.133 g/mol

- Functional Groups : The presence of the trifluoroethoxy group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Lipophilicity : The trifluoroethoxy group increases the compound's ability to penetrate cellular membranes, allowing it to interact effectively with hydrophobic regions of proteins and enzymes.

- Enzyme Modulation : Preliminary studies suggest that this compound can modulate enzyme activities, influencing various metabolic pathways and biochemical processes .

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various pathogens. The structure suggests potential efficacy against bacteria and fungi due to its ability to disrupt cellular functions .

- Antiviral Properties : Given the structural similarities with other pyridine derivatives known for antiviral activity, there is a hypothesis that this compound may exhibit similar effects against viral pathogens .

- Antitumor Potential : Pyridine derivatives often show antitumor activity; thus, further investigation into the anticancer properties of this compound could be warranted .

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Antiviral | Potential activity against viral pathogens | |

| Antitumor | Inhibitory effects on cancer cell lines |

Case Study: Enzyme Interaction

A study explored the interaction between this compound and specific enzymes involved in metabolic pathways. The results indicated that the compound significantly altered enzyme kinetics, suggesting a role as an enzyme modulator.

常见问题

Q. What are the recommended synthetic routes for 2-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid, and how can reaction conditions be optimized?

A common method involves the condensation of pyridine derivatives with 2,2,2-trifluoroethanol. For example, 2,3-dimethyl-4-nitropyridine N-oxide can react with trifluoroethanol in the presence of K₂CO₃ and hexamethylphosphoramide (HMPT) under heating to yield intermediates like 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide. Subsequent isomerization in acetic anhydride at 100°C produces hydroxymethyl derivatives, which can be oxidized to the carboxylic acid . Optimization includes adjusting reaction time (e.g., 5.5–17 hours), temperature (40–100°C), and catalysts (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) .

Q. How is the structural integrity of this compound validated after synthesis?

Characterization typically involves:

- NMR spectroscopy : Proton and carbon NMR to confirm substituent positions and purity (e.g., δ 13.99 ppm for carboxylic protons in DMSO-d₆) .

- HPLC and LCMS : For purity assessment (e.g., 94.77% LCMS purity) and molecular ion confirmation (e.g., ESIMS m/z 311.1) .

- Melting point analysis : Comparative data with literature values (e.g., mp 287.5–293.5°C for related analogs) .

Q. What are the solubility properties of this compound, and how can they be modified for biological assays?

The trifluoroethoxy group enhances lipophilicity, but the carboxylic acid moiety introduces pH-dependent solubility. Solubility can be improved via:

- Salt formation (e.g., hydrochloride salts, as seen in related pyridinecarboxylic acids) .

- Co-solvent systems (e.g., DMSO-water mixtures) .

- Prodrug strategies (e.g., esterification of the carboxylic acid group) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with biological targets?

Using tools like AutoDock4, researchers can:

- Prepare flexible receptor models (e.g., HIV protease sidechains) to accommodate ligand binding .

- Set grid parameters to focus on active sites (e.g., catalytic residues).

- Validate docking poses via cross-docking experiments and compare binding energies with known inhibitors .

- Analyze covalent binding modes if applicable (e.g., via grid-based scoring) .

Q. What strategies are effective for resolving contradictions in SAR (Structure-Activity Relationship) data for analogs of this compound?

- Systematic substitution : Vary the trifluoroethoxy group’s position or replace it with other electron-withdrawing groups (e.g., CF₃, Cl) to assess activity trends .

- Metabolic profiling : Identify metabolites that may interfere with activity (e.g., sulfoxide formation in benzimidazole derivatives) .

- Crystallography : Resolve binding modes of analogs with conflicting activity data (e.g., using X-ray structures of target-ligand complexes) .

Q. How can impurities or degradation products be identified and quantified during synthesis?

- HPLC with PDA detection : Monitor for byproducts like sulfoxides or des-trifluoroethoxy derivatives (e.g., USP methods for lansoprazole-related compounds) .

- Mass spectrometry : Detect low-abundance impurities (e.g., m/z shifts corresponding to methyl ester intermediates) .

- Stability studies : Accelerated degradation under heat, light, or acidic conditions to profile degradation pathways .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Reagent compatibility : Replace hazardous solvents (e.g., HMPT) with safer alternatives like DMF or acetonitrile .

- Catalyst recycling : Optimize Pd-based catalysts for cost efficiency and reduced heavy metal contamination .

- Purification : Use recrystallization (e.g., from ethanol/water) or preparative HPLC to isolate high-purity batches (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。